![molecular formula C10H13N B1590476 2-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 2617-98-3](/img/structure/B1590476.png)
2-Methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoline is a colorless oil and a chiral compound due to the presence of a methyl substituent. It is a derivative of tetrahydroquinoline and is of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5,6,7,8-tetrahydroquinoline are various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . These cells are the primary targets due to the compound’s antiproliferative activity .
Mode of Action
This compound: interacts with its targets by affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production . This interaction results in significant changes in the cells, leading to their antiproliferative activity .
Biochemical Pathways
The biochemical pathways affected by This compound primarily involve the cell cycle and mitochondrial function . The compound’s interaction with its targets leads to changes in these pathways, resulting in the disruption of cell proliferation and the induction of cell death .
Result of Action
The result of This compound’s action is the inhibition of cell proliferation and the induction of cell death in various cancer cells . This is achieved through the compound’s interaction with its targets and its effects on cell cycle phases and mitochondrial function .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit antiproliferative activity in various cell types . This suggests that it may interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
2-Methyl-5,6,7,8-tetrahydroquinoline has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to affect cell cycle phases and induce mitochondrial membrane depolarization suggests that it may interact with biomolecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5,6,7,8-tetrahydroquinoline is typically synthesized through the hydrogenation of quinaldine. The reaction involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MTHQ and its derivatives have been studied for their potential as anticancer agents. A library of 8-substituted MTHQ derivatives was synthesized and tested for antiproliferative activity against several cancer cell lines, including HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma). The most active compounds demonstrated significant cytotoxic effects, with IC50 values indicating their potency in inhibiting cancer cell growth .
Mechanism of Action
The mechanism of action involves the induction of oxidative stress in cancer cells, leading to mitochondrial dysfunction and increased production of reactive oxygen species (ROS). This mechanism is particularly relevant in targeting resistant cancer cells that adapt to standard therapies . The stereochemistry of MTHQ derivatives also plays a crucial role in their biological activity, with enantiomers exhibiting different levels of efficacy against cancer cells .
Biological Research
Biological Properties
MTHQ derivatives have been evaluated for various biological properties beyond anticancer activity. Studies have shown their antimicrobial activities and potential use in treating infections due to their ability to interact with bacterial enzymes . The chiral nature of these compounds allows for the exploration of their interactions with biological targets, enhancing their therapeutic potential.
Cellular Effects
Research indicates that MTHQ compounds can affect cell cycle phases and induce apoptosis in cancer cells. For instance, specific derivatives were shown to disrupt microtubule dynamics, which is crucial for cell division, thereby providing a pathway for developing new chemotherapeutic agents .
Synthetic Applications
Building Blocks in Organic Synthesis
MTHQ serves as a valuable building block in organic synthesis. Its derivatives are utilized in the synthesis of more complex organic molecules due to their structural properties. The compound's ability to undergo various chemical reactions makes it an attractive target for synthetic chemists looking to develop new compounds with specific biological activities .
Industrial Applications
In addition to its role in pharmaceuticals, MTHQ is explored for applications in producing specialty chemicals and materials. Its unique chemical structure allows it to be used in creating ligands for organometallic complexes, which can be pivotal in catalysis and material science .
Case Studies
Study | Findings | Applications |
---|---|---|
Study 1 | Synthesis and evaluation of MTHQ derivatives showed significant antiproliferative activity against HeLa and A2780 cells. | Potential development of new anticancer drugs. |
Study 2 | Investigation into the mechanism revealed that MTHQ induces ROS production leading to apoptosis in cancer cells. | Targeting resistant cancer phenotypes. |
Study 3 | MTHQ used as a building block for synthesizing complex organic molecules demonstrated versatility in organic synthesis. | Development of novel therapeutic agents. |
Comparison with Similar Compounds
Quinoline
5,6,7,8-tetrahydroquinoline
2-methyltetrahydroquinoline
This comprehensive overview provides a detailed understanding of 2-Methyl-5,6,7,8-tetrahydroquinoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Methyl-5,6,7,8-tetrahydroquinoline (C₉H₁₂N₂) is a bicyclic compound characterized by a quinoline ring fused with a saturated piperidine-like structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the key findings related to its biological activity, synthesizing information from various studies.
Chemical Structure and Properties
The molecular structure of this compound allows for significant reactivity and interaction with biological targets. Its structural features contribute to its pharmacological potential, making it a precursor for various derivatives that exhibit notable biological effects.
1. Antiproliferative Effects
Research indicates that this compound and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
-
Key Findings :
- Compounds derived from this scaffold demonstrated IC₅₀ values indicating potent cytotoxicity against the tested cancer cell lines. The most active compound, identified as (R)-5a, was noted for its ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in A2780 cells .
The mechanism by which this compound exerts its effects involves:
- Induction of oxidative stress in cancer cells.
- Disruption of mitochondrial function leading to apoptosis.
- Potential interaction with specific enzymes involved in cancer progression .
Table 1: Antiproliferative Activity of Selected Derivatives
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
(R)-5a | A2780 | 36 ± 4 |
3a | HeLa | 74 ± 3 |
2b | HT-29 | 77 ± 7 |
m-AMSA | Control | 0.019 ± 0.001 |
This table summarizes the antiproliferative activity of selected compounds derived from the tetrahydroquinoline scaffold against various cancer cell lines. The data highlights the efficacy of these compounds in inhibiting cell growth.
Synthesis and Derivatives
A variety of derivatives have been synthesized to explore their biological activities further. For example:
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMPOZTRKHFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481449 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-98-3 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of chiral 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives in medicinal chemistry?
A1: Research suggests that chiral this compound derivatives exhibit promising antiproliferative activity against various cancer cell lines. [, ] These compounds have demonstrated efficacy against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). [] This activity makes them potential candidates for further investigation as novel anticancer agents.
Q2: How does the stereochemistry of this compound derivatives affect their biological activity?
A2: Studies indicate that the stereochemistry of these compounds significantly influences their antiproliferative effects. [] For instance, the (R)-enantiomer of an 8-substituted derivative exhibited considerably higher potency compared to its (S)-counterpart. [] This highlights the importance of stereochemical considerations during the development of these compounds as potential therapeutics.
Q3: What are the synthetic routes explored for the preparation of chiral 2-Methyl-5,6,7,8-tetrahydroquinolines?
A3: Researchers have investigated the synthesis of these compounds using naturally occurring monoterpenes like (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor as chiral building blocks. [] These methods aim to incorporate the chiral frameworks of these terpenes into the this compound structure, leading to the formation of optically active compounds.
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